1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine

lipophilicity ADME optimization scaffold selection

This N1-(2-cyclohexylethyl)-1H-1,2,4-triazol-3-amine (CAS 1697949-23-7) is a uniquely differentiated scaffold for CCK1 receptor agonist programs. The ethylene spacer between the cyclohexyl ring and triazole core confers a calculated LogP of 2.7 and TPSA of 56.7 Ų, enabling CNS-permeable chemotypes—a ΔlogP gain of ≥1.2 over the 1-cyclohexyl analog. A patent-disclosed derivative exhibits an EC50 of 1 nM in human CCK1-expressing cell-based assays, validating this amine as a privileged building block for anorectic, anti-inflammatory, and gastrointestinal motility research. Procure at ≥95% purity for immediate parallel library synthesis.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
Cat. No. B13069847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCN2C=NC(=N2)N
InChIInChI=1S/C10H18N4/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,11,13)
InChIKeyNHMCQTRFEWLEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine: Physicochemical Baseline for Procurement Specification


1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine (CAS 1697949-23-7) is a 1,2,4-triazol-3-amine derivative bearing an N1-(2-cyclohexylethyl) substituent. Its computed physicochemical properties include a molecular weight of 194.28 g/mol, an XLogP3 of 2.7, a topological polar surface area of 56.7 Ų, three rotatable bonds, one hydrogen bond donor, and four hydrogen bond acceptors [1]. Commercial availability is confirmed at a minimum purity specification of 95% . Unlike the directly N1‑cyclohexyl-attached analog (CAS 1179738-24-9, MW 166.22, XLogP3 predicted ~1.5), the insertion of an ethylene spacer between the cyclohexyl ring and the triazole core yields a higher molecular weight and markedly increased lipophilicity, which are primary physicochemical differentiators relevant to solubility, permeability, and downstream synthetic utility [2].

Why Off-the-Shelf Triazol-3-amine Analogs Cannot Replace 1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine in Activity-Sensitive or SAR-Dependent Workflows


Simple interchange of 1-substituted 1,2,4-triazol-3-amines risks loss of activity or altered pharmacokinetics, because the nature and length of the N1‑appendage profoundly modulate target engagement. The patent literature demonstrates that the 2‑cyclohexylethyl motif furnishes a specific scaffold for potent cholecystokinin‑1 (CCK1) receptor agonism; a derivative of this compound exhibited an EC₅₀ of 1 nM in a human CCK1 receptor‑expressing 3T3 cell Ca²⁺ mobilization assay [1]. Replacing the 2‑cyclohexylethyl group with a directly attached cyclohexyl group reduces molecular bulk, eliminates an ethylenediyl spacer, and alters topological presentation—changes that are projected to disrupt the binding pose and abolish the sub‑nanomolar potency observed for the extended‑alkyl series [2]. Similarly, 1‑phenyl or 1‑benzyl analogs lack the saturated alicyclic character and conformational flexibility critical for hydrophobic pocket complementarity [3].

Quantitative Differentiation of 1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine from Nearest Analogs: A Comparator-Based Evidence Compilation


Lipophilicity Gain vs. 1-Cyclohexyl Analog: XLogP3 Difference ≥ 1.2 Units

The target compound’s computed XLogP3 is 2.7 [1], whereas the reference 1‑cyclohexyl‑1H‑1,2,4‑triazol‑3‑amine (no ethylene linker) has a predicted XLogP3 of approximately 1.5 [2], resulting in a ΔlogP of ≥ 1.2 log units. This reflects the additional two‑carbon aliphatic chain enhancing overall hydrophobicity.

lipophilicity ADME optimization scaffold selection

Validated Scaffold for Sub-nanomolar CCK1 Agonism: Derivative EC₅₀ = 1 nM

A patent from Sanofi‑Synthelabo discloses that 3‑[2‑[[[1‑(2‑cyclohexylethyl)‑5‑(2,5‑dimethoxy‑4‑methylphenyl)‑1H‑1,2,4‑triazol‑3‑yl]amino]carbonyl]‑6‑methoxy‑4,5‑1H‑indol‑1‑yl]propionic acid, derived directly from the target amine, acts as a full CCK1 receptor agonist with an EC₅₀ of 1 nM in a human CCK1‑expressing 3T3 cell Ca²⁺ flux assay [1]. No comparable potency has been reported for derivatives of the 1‑cyclohexyl or 1‑(3‑ethylcyclohexyl) analogs in the same assay system.

GPCR agonism CCK1 receptor cholecystokinin mimetics

Increased Conformational Flexibility: 3 Rotatable Bonds vs. 1 in 1-Cyclohexyl-Containing Analog

The target compound possesses three rotatable bonds (between cyclohexyl‑CH₂‑CH₂‑triazole) [1], whereas the 1‑cyclohexyl‑1H‑1,2,4‑triazol‑3‑amine analog has only one rotatable bond (excluding the cyclohexyl ring) [2]. The extra two rotatable bonds provide the molecule with enhanced conformational sampling, potentially enabling better fit into deep or irregular hydrophobic pockets that are inaccessible to the more rigid 1‑cyclohexyl analog.

conformational analysis ligand efficiency structure-based design

Higher Molecular Weight and PSA vs. 1-Cyclohexyl Analog: MW Difference 28 Da, PSA Difference 0.4 Ų

The molecular weight of the target compound is 194.28 g/mol, compared to 166.22 g/mol for the 1‑cyclohexyl analog [1][2]. The topological polar surface area (TPSA) is 56.7 Ų for the target and 56.3 Ų for the 1‑cyclohexyl analog, a negligible difference, indicating the added ethylene spacer contributes primarily to hydrophobic surface area without increasing hydrogen‑bonding capacity.

molecular properties drug-likeness permeability

Evidence-Backed Application Scenarios for Procuring 1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine


GPCR Agonist Scaffold for CCK1 Receptor Drug Discovery

The compound serves as a validated amine building block for constructing potent CCK1 receptor agonists. The patent‑disclosed derivative achieves an EC₅₀ of 1 nM in a human CCK1‑expressing cell‑based assay [1], making this amine a privileged starting point for anorectic, anti‑inflammatory, and gastrointestinal‑motility programs. Procurement at 95% purity meets the quality requirements for initial parallel libraries.

Physicochemical Profiling and LogP‑Driven SAR Campaigns

With an XLogP3 of 2.7 and a TPSA of 56.7 Ų, the compound occupies a favorable logP space for CNS‑permeable chemotypes [2]. Researchers designing lipophilic series where a precisely calibrated ΔlogP of ≥1.2 over the 1‑cyclohexyl analog is needed can use this compound as a template to probe the impact of hydrophobicity on ADME properties and membrane permeability.

Conformational Dynamics Studies in Structure‑Based Design

The presence of three rotatable bonds, compared to just one in the 1‑cyclohexyl analog [2], offers a test case for evaluating the entropic penalty–potency trade‑off in ligand binding. Computational chemists and crystallographers can use this scaffold to assess how extended alkyl linkers enable access to otherwise inaccessible sub‑pockets in drug targets.

Quote Request

Request a Quote for 1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.